N-methyl-N'-phenylsulfuric diamide
Description
N-Methyl-N'-phenylsulfuric diamide (IUPAC name: sulfamide, N-methyl-N'-phenyl-) is a sulfamide derivative characterized by a sulfonyl group (-SO₂-) linked to a methyl-substituted amine (-N(CH₃)-) and a phenyl-substituted amine (-N-C₆H₅). Sulfamides are known for their versatility in organic synthesis, pharmaceutical intermediates, and polymer chemistry due to their stability and tunable reactivity .
Properties
IUPAC Name |
N-(methylsulfamoyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-8-12(10,11)9-7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAUPKUJIVABRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-phenylsulfuric diamide typically involves the reaction of N-methylamine with phenylsulfuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{N-methylamine} + \text{phenylsulfuric chloride} \rightarrow \text{N-methyl-N’-phenylsulfuric diamide} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N-methyl-N’-phenylsulfuric diamide involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as recrystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-phenylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The methyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-N’-phenylsulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N’-phenylsulfuric diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Molecular Properties
The table below compares N-methyl-N'-phenylsulfuric diamide with structurally similar sulfamides based on substituent groups, molecular weight, and key properties:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound* | C₇H₁₀N₂O₂S | -N(CH₃), -N(C₆H₅) | ~186.23 | Hypothesized: Moderate hydrophobicity |
| N,N-Dimethyl-N'-phenylsulfamide | C₈H₁₂N₂O₂S | -N(CH₃)₂, -N(C₆H₅) | 200.26 | High thermal stability; logP ≈ 1.5 |
| N'-(2-Bromophenyl)-N,N-dimethylsulfamide | C₈H₁₁BrN₂O₂S | -N(CH₃)₂, -N(C₆H₄Br) | 283.16 | Enhanced electrophilicity; logP ≈ 2.8 |
| N,N-Dimethyl-N'-(4-methylphenyl)sulfamide | C₉H₁₄N₂O₂S | -N(CH₃)₂, -N(C₆H₄CH₃) | 214.28 | Improved solubility in polar solvents |
*Note: Data for this compound are extrapolated from analogs.
Key Observations:
Substituent Bulk and Hydrophobicity :
- Dimethyl groups (e.g., N,N-dimethyl-N'-phenylsulfamide) increase molecular weight and hydrophobicity (logP ~1.5), favoring lipid membrane permeability .
- Bromine substituents (e.g., N'-(2-bromophenyl)-N,N-dimethylsulfamide) significantly elevate logP (~2.8) and introduce steric/electronic effects, enhancing reactivity in electrophilic substitutions .
Solubility and Stability :
- Methylphenyl derivatives (e.g., N,N-Dimethyl-N'-(4-methylphenyl)sulfamide) exhibit improved aqueous solubility due to the electron-donating methyl group, which reduces crystallinity .
- N,N-Dimethyl-N'-phenylsulfamide demonstrates exceptional thermal stability (decomposition >250°C), attributed to the rigid sulfamide backbone and aromatic π-stacking .
Pharmacological Potential
- Bioactivity: N-(Dimethylsulfamoyl)aniline (a synonym for N,N-Dimethyl-N'-phenylsulfamide) has been explored as a kinase inhibitor scaffold due to its sulfonamide moiety’s hydrogen-bonding capability .
- Toxicity : Dimethylsulfamide derivatives generally exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rodents), though phenyl-substituted variants may require metabolic studies for long-term safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
